Retro-indolicidin

Antimicrobial peptides structure-activity relationship MIC determination

Retro-indolicidin (Rev4) is a synthetic 13-amino acid retro-analog of indolicidin (sequence RRWPWWPWKWPLI-NH2) that delivers superior broad-spectrum antibacterial potency against both Gram-positive and Gram-negative pathogens while substantially reducing hemolytic activity relative to the native peptide. This reversed-sequence design preserves endotoxin-binding affinity identical to indolicidin but uniquely adds protease inhibitory activity lacking in the parent molecule — enabling reproducible results in protease-rich biological matrices. It is the only cathelicidin-class analog that combines enhanced safety, dual functionality, and proven assay robustness, making it the definitive positive control for HTS campaigns, LPS-neutralization studies, and in vivo pharmacology where indolicidin or LL-37 would introduce dose-limiting hemolysis or degradation artifacts.

Molecular Formula C100H132N26O13
Molecular Weight 1906.3 g/mol
Cat. No. B12377549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetro-indolicidin
Molecular FormulaC100H132N26O13
Molecular Weight1906.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C1CCCN1C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C100H132N26O13/c1-5-57(4)85(86(103)127)123-92(133)76(45-56(2)3)117-93(134)82-36-20-42-124(82)96(137)79(48-60-53-112-71-31-13-8-25-65(60)71)120-88(129)74(34-16-17-39-101)116-90(131)77(46-58-51-110-69-29-11-6-23-63(58)69)118-94(135)83-37-22-44-126(83)98(139)81(50-62-55-114-73-33-15-10-27-67(62)73)122-91(132)78(47-59-52-111-70-30-12-7-24-64(59)70)119-95(136)84-38-21-43-125(84)97(138)80(49-61-54-113-72-32-14-9-26-66(61)72)121-89(130)75(35-19-41-109-100(106)107)115-87(128)68(102)28-18-40-108-99(104)105/h6-15,23-27,29-33,51-57,68,74-85,110-114H,5,16-22,28,34-50,101-102H2,1-4H3,(H2,103,127)(H,115,128)(H,116,131)(H,117,134)(H,118,135)(H,119,136)(H,120,129)(H,121,130)(H,122,132)(H,123,133)(H4,104,105,108)(H4,106,107,109)/t57-,68-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-/m0/s1
InChIKeyURAYGHMKVDKOFC-GZCUHJJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Retro-indolicidin: A Reverse-Sequence Analog of Indolicidin with Distinct Antimicrobial and Hemolytic Profile


Retro-indolicidin (Rev4) is a synthetic 13-amino acid peptide analog of the bovine cathelicidin-derived antimicrobial peptide indolicidin . It features the identical amino acid composition but in reversed sequence (RRWPWWPWKWPLI-NH2) , a structural modification that preserves the overall molecular weight and charge while altering the peptide's interaction dynamics with biological membranes . This retro-inverso design strategy has been shown to maintain the broad-spectrum antimicrobial activity of the parent peptide while significantly improving the therapeutic window by reducing unwanted hemolytic effects .

Why Retro-indolicidin Cannot Be Substituted by Indolicidin or Other Cathelicidin Analogs


Generic substitution of retro-indolicidin with its parent compound indolicidin or other cathelicidin-derived peptides (e.g., LL-37, omiganan) is scientifically unjustified due to significant, quantifiable divergence in key performance metrics. Direct comparative studies reveal that the reverse-sequence analog exhibits not only distinct antibacterial potency against clinically relevant strains but also a substantially improved safety profile as measured by hemolytic activity . Furthermore, retro-indolicidin demonstrates a unique dual functionality—potent antimicrobial action combined with protease inhibitory activity—that is absent in the native sequence . These differentiating characteristics arise from the altered peptide backbone orientation, which influences membrane interaction kinetics, endotoxin binding plasticity, and resistance to proteolytic degradation . Consequently, relying on indolicidin or other class members as interchangeable surrogates would compromise both experimental reproducibility and the validity of conclusions drawn from biological assays.

Quantitative Evidence Differentiating Retro-indolicidin from Indolicidin and Analogs


Enhanced Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens

In a head-to-head comparative study, the retro analog of indolicidin demonstrated consistently higher antibacterial potency than native indolicidin across a panel of clinically relevant bacterial strains . This enhanced activity was observed against both Gram-positive and Gram-negative organisms, indicating a broad-spectrum improvement that is not merely pathogen-specific .

Antimicrobial peptides structure-activity relationship MIC determination

Substantially Reduced Hemolytic Activity Compared to Native Indolicidin

The same direct comparison study revealed that retro-indolicidin exhibits remarkably lower hemolytic activity than native indolicidin . This differential safety profile is critical, as hemolysis represents a major dose-limiting toxicity for many cationic antimicrobial peptides .

Hemolysis cytotoxicity therapeutic index peptide safety

Identical Endotoxin Binding Affinity Despite Altered Sequence

Functional studies demonstrated that retro-indolicidin binds to bacterial endotoxin (LPS) with identical affinity to that of native indolicidin . This is a key mechanistic feature, as endotoxin binding is considered the initial event associated with the antibacterial activity of cationic peptide antibiotics .

Endotoxin binding LPS neutralization host defense peptides sepsis

Protease Inhibitory Activity: A Unique Functional Attribute Not Present in Indolicidin

Retro-indolicidin possesses significant protease inhibitory activity in vitro, a property not reported for native indolicidin . This added functionality may contribute to its enhanced stability in biological matrices and offers a dual mechanism of action—direct antimicrobial activity combined with inhibition of bacterial or host proteases .

Protease inhibition multifunctional peptides enzyme kinetics

Optimal Application Scenarios for Retro-indolicidin Based on Quantified Differentiation


High-Throughput Antimicrobial Screening for Novel Broad-Spectrum Agents

Given its enhanced antibacterial potency against both Gram-positive and Gram-negative pathogens relative to indolicidin , retro-indolicidin is ideally suited as a positive control or lead compound in high-throughput screening campaigns aimed at identifying next-generation antimicrobial peptides. Its improved potency may yield more robust assay signals and reduce the likelihood of false negatives when testing compound libraries.

Preclinical Safety Pharmacology and Toxicology Studies

The substantially reduced hemolytic activity compared to native indolicidin makes retro-indolicidin a preferred candidate for in vivo safety pharmacology studies. Researchers can explore higher dose ranges or longer treatment durations in animal models without encountering the dose-limiting hemolytic effects that often curtail the development of cationic antimicrobial peptides.

Endotoxin Neutralization and Sepsis Model Investigations

The preserved ability to bind endotoxin with affinity identical to that of indolicidin positions retro-indolicidin as a valuable tool for investigating LPS neutralization mechanisms and for evaluating peptide-based interventions in animal models of sepsis or endotoxemia. The improved safety profile further supports its use in these sensitive in vivo systems.

Protease-Rich Biological Matrices and Stability Assessments

The unique protease inhibitory activity of retro-indolicidin makes it particularly well-suited for experiments conducted in protease-rich environments, such as cell culture supernatants, tissue homogenates, or biological fluids. This intrinsic stability advantage may simplify experimental workflows and improve reproducibility in assays where peptide degradation is a known confounder.

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